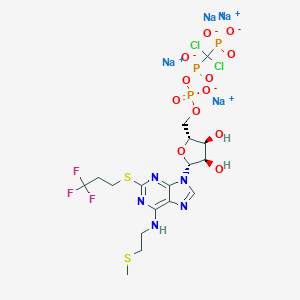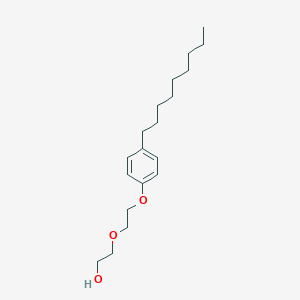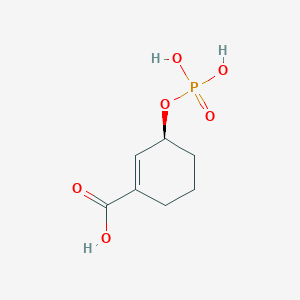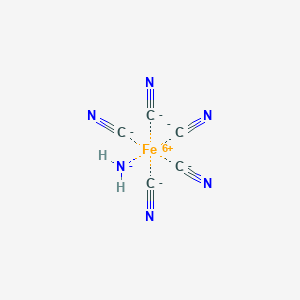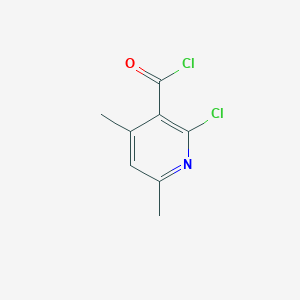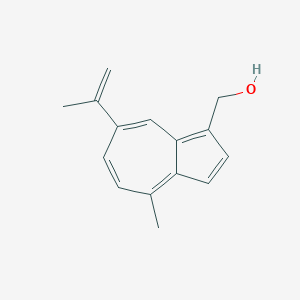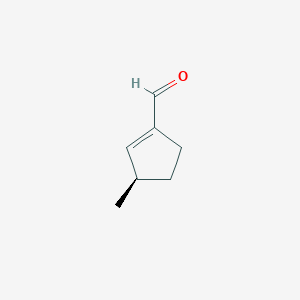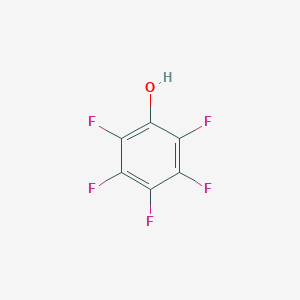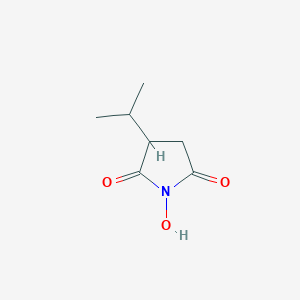
5-Chloro-2-thienylmagnesium bromide
Overview
Description
5-Chloro-2-thienylmagnesium bromide is a Grignard reagent . It is a 0.5 M slurry in tetrahydrofuran (THF) . The empirical formula is C4H2BrClMgS . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular weight of 5-Chloro-2-thienylmagnesium bromide is 221.79 . The molecular formula is C4H2BrClMgS .Physical And Chemical Properties Analysis
5-Chloro-2-thienylmagnesium bromide is a liquid that appears yellow to brown . It has a density of 0.969 g/mL at 25 °C (lit.) . The boiling point is 65 °C (lit.) . The flash point is 1 °F .Scientific Research Applications
Synthesis of Ultrafine Silver Nanowires
“5-Chloro-2-thienylmagnesium bromide” has been used as an additive in the synthesis of ultrafine silver nanowires (Ag NWs) . The presence of this compound has been proven to be beneficial for the in situ formation of smaller AgBr and AgCl particles step by step in comparison with traditional inorganic halide ions . This promotes the final growth of ultrafine Ag NWs .
Diameter Control: The use of “5-Chloro-2-thienylmagnesium bromide” has enabled the synthesis of Ag NWs with an average diameter of approximately 15 nm . This is significantly smaller than the diameters typically achieved using other methods .
Aspect Ratio: The Ag NWs prepared using “5-Chloro-2-thienylmagnesium bromide” have an aspect ratio of over 1000 . This high aspect ratio is beneficial for many applications, including those in flexible electronics .
Growth Mechanism: The growth mechanism of the Ag NWs in the presence of “5-Chloro-2-thienylmagnesium bromide” has been studied in detail . This compound is beneficial for the in situ formation of smaller AgBr and AgCl particles, which then promote the final growth of ultrafine Ag NWs .
Potential Future Applications
While the primary application of “5-Chloro-2-thienylmagnesium bromide” currently is in the synthesis of ultrafine Ag NWs , the unique properties of this compound suggest potential for other applications. However, further research is needed to explore these possibilities.
Mechanism of Action
Target of Action
5-Chloro-2-thienylmagnesium bromide is primarily used in the synthesis of ultrafine silver nanowires . Its primary targets are silver ions, which it interacts with to form silver bromide (AgBr) and silver chloride (AgCl) particles .
Mode of Action
The compound acts as an assistant additive in the synthesis process . It promotes the in situ formation of smaller AgBr and AgCl particles step by step, in comparison with traditional inorganic halide ions . This interaction with its targets results in the final growth of ultrafine silver nanowires .
Biochemical Pathways
The biochemical pathway involved in this process is the synthesis of silver nanowires. The presence of 5-chloro-2-thienylmagnesium bromide leads to the formation of smaller AgBr and AgCl particles, which then promote the growth of ultrafine silver nanowires .
Pharmacokinetics
As a Grignard reagent, 5-chloro-2-thienylmagnesium bromide is typically used in laboratory settings for chemical synthesis
Result of Action
The result of the action of 5-chloro-2-thienylmagnesium bromide is the formation of ultrafine silver nanowires with an average diameter of approximately 15 nm and an aspect ratio of over 1000 . These nanowires have potential applications in flexible electronics due to their excellent electrical, optical, and mechanical properties .
Action Environment
The action of 5-chloro-2-thienylmagnesium bromide is influenced by environmental factors such as temperature and the presence of other chemicals . It is a flammable liquid and reacts violently with water . It should be stored in a well-ventilated place and kept cool . Its use should be conducted in a controlled laboratory environment to ensure safety and efficacy .
Safety and Hazards
5-Chloro-2-thienylmagnesium bromide is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled . It reacts violently with water .
Future Directions
properties
IUPAC Name |
magnesium;5-chloro-2H-thiophen-2-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALGVPKDKLSEQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]SC(=C1)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClMgS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-thienylmagnesium bromide | |
CAS RN |
111762-30-2 | |
| Record name | 111762-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-chloro-2-thienylmagnesium bromide contribute to the formation of ultrafine silver nanowires?
A: 5-chloro-2-thienylmagnesium bromide acts as an additive in the synthesis of silver nanowires (Ag NWs). Research indicates that its presence leads to the formation of smaller silver bromide (AgBr) and silver chloride (AgCl) particles compared to traditional inorganic halide ions []. These smaller particles then serve as seeds for the growth of ultrafine Ag NWs with diameters below 20 nm, a size rarely achieved through simple synthesis methods [].
Q2: What is the proposed mechanism of action for 5-chloro-2-thienylmagnesium bromide in this process?
A: While the exact mechanism is still under investigation, it is proposed that 5-chloro-2-thienylmagnesium bromide, a Grignard reagent, facilitates a step-by-step formation of smaller AgBr and AgCl particles []. This controlled particle size reduction is crucial for promoting the growth of ultrafine Ag NWs with high aspect ratios []. Further research is needed to fully elucidate the interactions between 5-chloro-2-thienylmagnesium bromide and silver halide formation at a molecular level.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



